1,4-Dimethyl-1H-pyrazole-5-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrazole-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-3-6-7(2)5(4)8/h3,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUNIOVYPQFNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN(C1=S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 1,4 Dimethyl 1h Pyrazole 5 Thiol
Direct Synthesis Strategies for the 1,4-Dimethylpyrazole (B91193) Core
The initial and crucial phase in synthesizing 1,4-Dimethyl-1H-pyrazole-5-thiol is the construction of the 1,4-dimethylpyrazole heterocyclic framework. This can be achieved through several strategic approaches, primarily involving cyclocondensation reactions or the sequential alkylation of a pre-formed pyrazole (B372694) ring.
Cyclocondensation Reactions Utilizing N,N-Dimethylhydrazine Equivalents
The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most classical and direct method for forming the pyrazole ring. This strategy involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.
To obtain the 1,4-dimethylpyrazole core, N,N-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine, UDMH) is the ideal hydrazine component as it directly installs a methyl group at the N1 position. sigmaaldrich.comwikipedia.org The reaction partner must be a 1,3-dicarbonyl compound that contains a methyl group at the C2 position, which will become the C4 position of the resulting pyrazole. A suitable precursor is 2-methyl-1,3-dicarbonyl compound (e.g., 3-methyl-2,4-pentanedione).
The reaction proceeds via initial condensation of the more reactive primary amine of N,N-dimethylhydrazine with one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
General Reaction Scheme: N,N-dimethylhydrazine + 2-methyl-1,3-dicarbonyl compound → 1,4,5-trimethyl-1H-pyrazole (Note: This standard reaction would yield a C5-methyl group as well. To leave C5 unsubstituted for later thiolation, a dicarbonyl with a different group at one end, like a β-keto ester, would be used, such as methyl 2-methyl-3-oxobutanoate).
A related patented method describes the synthesis of 1,4-disubstituted pyrazoles where N,N-dimethyl chloromethyliminium chloride reacts with an acetal, and the subsequent product is treated with a monosubstituted hydrazine. This highlights the versatility of iminium salts in constructing the pyrazole backbone.
Regioselective Alkylation for N1 and C4 Methylation
An alternative to direct cyclocondensation is the stepwise methylation of a simpler pyrazole precursor. This approach relies on the ability to control the regioselectivity of the alkylation reactions. A logical pathway would be the N1-methylation of 4-methylpyrazole.
The challenge in N-alkylation of pyrazoles is that the two nitrogen atoms have similar reactivity, often leading to a mixture of N1 and N2 alkylated isomers. znaturforsch.com However, recent research has focused on developing highly selective methods.
Key Findings in Regioselective N-Methylation:
Sterically Hindered Reagents: The use of sterically bulky α-halomethylsilanes as "masked" methylating agents has been shown to significantly favor N1-alkylation over traditional reagents like methyl iodide. The bulky silyl (B83357) group directs the alkylation to the less sterically hindered N1 position, and a subsequent protodesilylation step reveals the methyl group. This method achieves excellent regioselectivity (from 92:8 to >99:1 N1/N2 ratio). znaturforsch.com
Biocatalysis: Engineered enzymes have demonstrated the ability to perform pyrazole alkylation with near-perfect regioselectivity (>99%). znaturforsch.com
Reaction Conditions: The choice of base and solvent can also influence the N1/N2 ratio, although typically less effectively than the aforementioned methods.
The required precursor, 4-methylpyrazole, can be synthesized through various established routes for substituted pyrazoles.
| Method | Reagent(s) | Key Feature | Reported N1:N2 Selectivity | Reference |
|---|---|---|---|---|
| Masked Methylating Agent | α-halomethylsilanes (e.g., (chloromethyl)trimethylsilane) followed by fluoride (B91410) source (e.g., TBAF) | Steric bulk of the reagent directs methylation to N1. | Up to >99:1 | znaturforsch.com |
| Standard Alkylation | Methyl iodide (MeI) with a base (e.g., K₂CO₃) | Often results in poor selectivity, yielding mixtures of isomers. | Variable, often poor | nih.gov |
| Biocatalytic Alkylation | Engineered methyltransferase enzymes | High substrate specificity and regioselectivity. | >99:1 | znaturforsch.com |
Introduction of the Thiol Group at Position 5
Once the 1,4-dimethylpyrazole core is obtained, the next critical step is the introduction of a thiol (-SH) group at the C5 position. This can be accomplished either by converting a pre-existing functional group or by direct sulfurization of a pyrazolone (B3327878) precursor.
Conversion of Precursor Functionalities to Thiol
This strategy involves a two-step process starting from the corresponding pyrazolone, 1,4-dimethyl-1H-pyrazol-5(4H)-one . This pyrazolone can be synthesized by the cyclocondensation of N,N-dimethylhydrazine with a β-keto ester like ethyl 2-methylacetoacetate. wikipedia.org
Conversion of Pyrazolone to a 5-Halopyrazole: The carbonyl group of the pyrazolone is first converted into a better leaving group, typically a halogen. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used to transform 5-pyrazolones into 5-chloropyrazoles. znaturforsch.com
Nucleophilic Substitution with a Thiolating Agent: The resulting 5-chloro-1,4-dimethyl-1H-pyrazole is then subjected to nucleophilic aromatic substitution with a sulfur nucleophile. Common reagents include sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, which directly introduce the thiol group.
Sulfurization Methods for Pyrazole Rings
A more direct and efficient method for introducing the thiol group is the direct thionation of the carbonyl group in 1,4-dimethyl-1H-pyrazol-5(4H)-one . This approach avoids the intermediate halogenation step.
The most widely used reagent for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govresearchgate.netorganic-chemistry.orgacs.org Lawesson's reagent is highly effective for converting a wide range of carbonyl compounds, including amides, esters, and ketones, into their corresponding thiocarbonyls. nih.govresearchgate.net The reaction mechanism involves a transient dithiophosphine ylide that reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the desired thiocarbonyl product. researchgate.netacs.org For a pyrazolone, this thionation directly yields the pyrazole-thiol tautomer.
The reaction is typically carried out by heating the pyrazolone with Lawesson's reagent in an inert, high-boiling solvent such as toluene (B28343) or xylene.
| Starting Material Type | Product Type | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Ketone/Lactam (e.g., Pyrazolone) | Thioketone/Thiolactam (e.g., Pyrazole-thiol) | 0.5-1.0 eq. Lawesson's Reagent, Reflux in Toluene or Xylene | Direct conversion, high yields, broad substrate scope. | nih.govresearchgate.net |
| Amide | Thioamide | 0.5 eq. Lawesson's Reagent, Refluxing solvent | Generally faster than ester thionation. | acs.org |
| Ester | Thioester | Higher temperatures or longer reaction times may be needed. | Selective thionation is possible in the presence of more reactive carbonyls. | acs.org |
| Alcohol | Thiol | Can occur, but may lead to sulfide (B99878) by-products. | A less common application. | researchgate.net |
Multi-Component Reaction Approaches for Pyrazole-Thiol Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical route to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, a plausible strategy can be designed based on established MCRs for related pyrazoles and thiols. nih.govnih.govpreprints.org
A potential three-component approach could involve:
N,N-Dimethylhydrazine: To provide the N1-methyl and N2 atoms.
A β-ketonitrile with a C2-methyl group: Such as 2-methyl-3-oxobutanenitrile. The ketonitrile provides the C3, C4 (with its methyl group), and C5 atoms. The reaction of hydrazines with β-ketonitriles is a well-established route to 5-aminopyrazoles.
A sulfur transfer reagent: After the formation of the 5-amino-1,4-dimethyl-1H-pyrazole intermediate in situ, a subsequent reaction, such as a Sandmeyer-type reaction using a thiosalt or diazotization followed by treatment with a sulfur source, could convert the amino group to the desired thiol.
Alternatively, some MCRs build fused heterocyclic systems where a thiol-containing starting material is one of the components. For example, a five-component reaction for synthesizing pyrano[2,3-c]pyrazoles utilizes 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) as one of its building blocks. nih.gov This demonstrates the feasibility of incorporating sulfur-containing heterocycles directly in MCRs to build complex scaffolds.
Green Chemistry Considerations in Synthetic Design
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. These principles encourage the use of benign solvents, reduction of waste, and the use of catalytic rather than stoichiometric reagents. For the synthesis of this compound, which traditionally might involve hazardous solvents and reagents, applying green chemistry methodologies offers significant advantages. Key areas of focus include the development of solvent-free reaction conditions and the use of catalyst-free or more environmentally friendly organocatalytic systems.
Solvent-free synthesis represents a cornerstone of green chemistry, aiming to eliminate the environmental and health hazards associated with volatile organic solvents. Techniques such as grinding (mechanochemistry) and microwave-assisted solid-state reactions are prominent in this area. These methods not only reduce pollution but can also lead to higher yields, shorter reaction times, and unique reactivity compared to conventional solution-phase synthesis. researchgate.net
Grinding Method (Mechanochemistry): The grinding technique involves the reaction of solid-state reactants by grinding them together, sometimes with a catalytic amount of a liquid to facilitate the reaction (liquid-assisted grinding). This method is highly efficient, simple to perform, and environmentally acceptable. nih.gov While a specific grinding synthesis for this compound is not extensively documented, the synthesis of various pyrazole derivatives using this technique has been successfully demonstrated. nih.govresearchgate.net For instance, pyrazoles have been synthesized by grinding hydrazine derivatives with 1,3-dicarbonyl compounds, the classic precursors to the pyrazole core. researchgate.net This suggests a feasible solvent-free pathway for the target compound.
Microwave-Assisted Solid-State Synthesis: Microwave irradiation under solvent-free ("dry media") conditions is another powerful green synthetic tool. dergipark.org.tr This technique often involves adsorbing the reactants onto a solid support, such as silica (B1680970) or alumina, which can also act as a catalyst. The rapid and efficient heating provided by microwaves can dramatically accelerate reaction rates. The synthesis of pyrazoles from the cyclocondensation of chalcones and hydrazine derivatives under solvent-free microwave conditions has been reported, offering a clean and efficient alternative to conventional heating. nih.gov A similar approach could be envisioned for the synthesis of this compound.
Below is a table summarizing representative solvent-free methods for the synthesis of pyrazole derivatives, which could be adapted for the target compound.
| Precursor 1 | Precursor 2 | Conditions | Product Type | Yield (%) | Reference |
| Thiazole carbohydrazide | Carbonyl compounds | Grinding, solvent-drop | Hydrazone/Pyrazole | N/A | nih.gov |
| Dibenzoyl methane | Hydrazine | Grinding, nanocrystalline mixed oxide catalyst | Substituted pyrazole | 97.7 | researchgate.net |
| α,β-Unsaturated carbonyls | Tosylhydrazones | Microwave, dry media, base | Pyrazole derivatives | N/A | dergipark.org.tr |
| Enaminonitrile | Malononitrile | Microwave (300 MW), 2-4 min, NaOEt | Pyrazole derivative | N/A | dergipark.org.tr |
This table presents examples of solvent-free synthesis for the pyrazole scaffold, illustrating the potential for applying these methods to this compound.
Avoiding the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product, is another key goal of green synthetic design. This can be achieved through catalyst-free reactions that rely on the intrinsic reactivity of the starting materials or by using organocatalysts—small, metal-free organic molecules that can accelerate reactions.
Catalyst-Free Synthesis: Catalyst-free methods for pyrazole synthesis often involve the thermal [3+2] cycloaddition of a diazo compound and an alkyne. This reaction can proceed simply by heating the reactants together, often under solvent-free conditions, to afford the pyrazole product in high yield without the need for purification. rsc.org Another approach involves the reaction of α,β-alkynic hydrazones, which can undergo electrophilic cyclization without a catalyst by simply tuning the reaction temperature in a suitable solvent like ethanol (B145695) or an ionic liquid. nih.govmdpi.com The reaction of benzylidene malononitriles with phenylhydrazine (B124118) in an aqueous medium has also been shown to produce pyrazole derivatives in excellent yields within minutes, completely avoiding a catalyst. researchgate.net These methodologies showcase the potential for synthesizing the pyrazole core of the target molecule without any catalytic additives.
Organocatalytic Methods: Organocatalysis has emerged as a powerful strategy in asymmetric synthesis and green chemistry. For pyrazole-related structures, organocatalysts like cinchona alkaloids have been successfully used. For example, the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved through a tandem reaction catalyzed by cinchona derivatives, yielding products with high efficiency. nih.gov While this example produces a more complex fused pyrazole system, it demonstrates the principle of using metal-free catalysts to construct pyrazole-containing molecules. The classic Knorr synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines can also be catalyzed by simple, green catalysts like ammonium (B1175870) chloride in ethanol, minimizing waste and using non-toxic reagents. jetir.org
The following table summarizes catalyst-free and organocatalytic approaches for the synthesis of pyrazole derivatives.
This table illustrates catalyst-free and organocatalytic methods applicable to the synthesis of the pyrazole ring system.
Chemical Reactivity and Transformation Pathways of 1,4 Dimethyl 1h Pyrazole 5 Thiol
Reactivity at the Thiol Moiety (C5-SH)
The sulfur atom of the thiol group is the principal center of nucleophilicity in the molecule. Its reactivity is significantly enhanced upon deprotonation to the corresponding thiolate anion, which can be readily achieved with a suitable base. The acidity of the thiol proton is a key factor, with pyrazole-5-thiols exhibiting a pKa that facilitates these reactions. mdpi.com
The formation of thioethers via S-alkylation is a fundamental reaction of thiols. In this transformation, the pyrazole-thiol, typically as its conjugate base (thiolate), acts as a nucleophile and attacks an alkyl halide or another electrophilic alkylating agent in a nucleophilic substitution reaction. This results in the formation of a new carbon-sulfur bond.
While specific literature detailing the S-alkylation of 1,4-Dimethyl-1H-pyrazole-5-thiol is scarce, the reaction is a well-established pathway for analogous heterocyclic thiols. The general reaction proceeds as follows:
Deprotonation: The thiol is treated with a base (e.g., sodium hydroxide, potassium carbonate) in a suitable solvent to generate the more potent nucleophilic thiolate.
Nucleophilic Attack: The thiolate then reacts with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) to displace the leaving group and form the corresponding thioether.
This reaction is crucial for introducing a variety of alkyl substituents onto the sulfur atom, thereby modifying the compound's steric and electronic properties. The efficiency of the reaction is dependent on the nature of the alkylating agent and the reaction conditions.
Table 1: Representative S-Alkylation Reactions of Heterocyclic Thiols
This table illustrates common alkylating agents used in the formation of thioethers from thiol-containing heterocycles, a reaction pathway analogous to that expected for this compound.
| Alkylating Agent | Product Type | Leaving Group |
| Methyl iodide | Methyl thioether | Iodide |
| Ethyl bromide | Ethyl thioether | Bromide |
| Benzyl chloride | Benzyl thioether | Chloride |
| Allyl bromide | Allyl thioether | Bromide |
Similar to S-alkylation, S-acylation involves the nucleophilic attack of the thiol or thiolate on an acylating agent, such as an acyl chloride or anhydride. This reaction leads to the formation of a thioester. Thioesters are important intermediates in organic synthesis and have unique reactivity compared to their oxygen-ester counterparts. The general mechanism involves the addition of the sulfur nucleophile to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).
A characteristic reaction of thiols is their oxidation to form disulfides (-S-S-). rsc.org This transformation involves the coupling of two thiol molecules with the concurrent loss of two protons and two electrons. For this compound, this would result in the formation of 5,5'-disulfanediylbis(1,4-dimethyl-1H-pyrazole).
The oxidation can be achieved using a wide variety of oxidizing agents. organic-chemistry.org Mild oxidants are often preferred to prevent over-oxidation to sulfonic acids. sci-hub.se The reaction can proceed through different mechanisms, including one-electron pathways involving thiyl radicals or two-electron pathways via sulfenic acid intermediates. nih.gov The process is often catalyzed by trace amounts of metal ions. sci-hub.se
Table 2: Common Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent | Conditions/Co-reagents |
| Oxygen (Air) | Often requires a catalyst (e.g., metal ions) |
| Hydrogen Peroxide (H₂O₂) | Can be catalyzed by iodide ions |
| Iodine (I₂) | Mild and effective |
| Dimethyl sulfoxide (B87167) (DMSO) | Often requires activation or a catalyst |
| Sodium periodate (B1199274) (NaIO₄) | Can be used in solid-state reactions |
The thiol group is an excellent nucleophile, particularly in its deprotonated thiolate form. This inherent nucleophilicity drives its participation in substitution reactions where it attacks electron-deficient centers. The S-alkylation (Section 3.1.1) and S-acylation (Section 3.1.2) are classic examples of nucleophilic substitution reactions where the sulfur atom of this compound acts as the nucleophile. The reactivity can be modulated by the choice of solvent and base, which influences the concentration and availability of the thiolate anion.
Reactivity of the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The substitution pattern on the ring, however, is strongly influenced by the directing effects of the existing substituents.
In general, electrophilic aromatic substitution on pyrazole occurs preferentially at the C4 position, as it is the most electron-rich. nih.govyoutube.com However, in this compound, the C4 position is already occupied by a methyl group. Therefore, any further electrophilic substitution must occur at the C3 position.
The regiochemical outcome is dictated by the combined electronic effects of the substituents:
N1-Methyl Group: This group is electron-donating through an inductive effect, activating the ring towards electrophilic attack.
C4-Methyl Group: This is also an electron-donating group, further increasing the electron density of the ring.
Considering these factors, the C3 position is the only available site for electrophilic attack. Reactions such as nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid), and sulfonation (using fuming sulfuric acid) are expected to yield the corresponding 3-substituted product. youtube.com For instance, amination of the related 1,3-dimethyl-1H-pyrazole has been shown to occur at the C4-position, highlighting the ring's susceptibility to electrophilic attack. acs.org For the title compound, this reactivity would be redirected to the C3 position.
N-Substitution Reactions (if applicable on the thiol tautomer)
While this compound primarily exists in the thione tautomeric form, the thiol tautomer possesses a reactive N-H group on the pyrazole ring that can potentially undergo substitution reactions. However, the N1 position is already substituted with a methyl group, leaving the N2 nitrogen as the primary site for potential substitution reactions.
N-alkylation of pyrazoles is a common transformation, typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. semanticscholar.org For the thiol tautomer of this compound, a similar approach could be envisioned. The reaction would likely proceed via deprotonation of the N2 nitrogen by a suitable base, followed by nucleophilic attack on an alkylating agent.
A generalized scheme for the N-alkylation of the thiol tautomer is presented below:
Scheme 1: Postulated N-Alkylation of this compound (Thiol Tautomer)
It is important to note that the thione tautomer is generally the more stable form for pyrazole-5-thiols. mdpi.com Consequently, S-alkylation is a competing and often favored reaction pathway. The regioselectivity between N- and S-alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature.
| Factor | Influence on N- vs. S-Alkylation |
| Alkylating Agent | Hard electrophiles may favor N-alkylation, while softer electrophiles tend to favor S-alkylation. |
| Solvent | Polar aprotic solvents can enhance the nucleophilicity of the nitrogen atom. |
| Base | The choice of base can influence the equilibrium between the thiol and thione tautomers. |
| Temperature | Higher temperatures may favor the thermodynamically more stable product. |
Due to the predominance of the thione form and the higher nucleophilicity of the sulfur atom, specific conditions would be required to favor N-substitution on the thiol tautomer. Research on closely related pyrazole systems suggests that the use of specific catalysts or directing groups might be necessary to achieve selective N2-alkylation. researchgate.net
Formation of Fused and Bridged Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic thiol group and a reactive pyrazole ring, makes it a valuable precursor for the synthesis of fused and bridged heterocyclic systems. These reactions significantly expand the structural diversity and potential applications of this pyrazole scaffold.
Cyclocondensation Reactions with Adjacent Functionalities
Cyclocondensation reactions involving the thiol group and an adjacent functionality on a reaction partner are a powerful strategy for constructing fused heterocyclic systems. In the context of this compound, the thiol group can react with various bifunctional electrophiles to yield fused thiazole-containing ring systems, such as pyrazolo[3,4-d]thiazoles.
A general approach involves the reaction of the pyrazole-5-thiol with a compound containing two electrophilic centers, leading to a sequential condensation and cyclization process. For instance, reaction with α-haloketones or related synthons can furnish pyrazolo[3,4-d]thiazole derivatives.
Scheme 2: General Synthesis of Pyrazolo[3,4-d]thiazoles from this compound
The synthesis of substituted dihydro-1H-pyrazolo[3,4-d]thiazoles has been reported from 4-thiazolidinones, which can be considered as precursors to the necessary reactive intermediates. researchgate.net This highlights the general feasibility of forming the pyrazolo[3,4-d]thiazole core.
| Bifunctional Electrophile | Resulting Fused System | Typical Reaction Conditions |
| α-Haloketones | Pyrazolo[3,4-d]thiazoles | Base catalyst (e.g., NaOEt), reflux in ethanol (B145695) |
| Dihaloalkanes | Fused thiazine (B8601807) derivatives | Strong base (e.g., NaH), aprotic solvent (e.g., DMF) |
| α,β-Unsaturated ketones | Tetrahydropyrazolothiazines | Michael addition followed by cyclization |
These cyclocondensation reactions offer a versatile entry into a range of fused heterocyclic compounds with potential biological activities. The specific substitution pattern of the resulting fused system can be readily controlled by the choice of the bifunctional electrophile.
Annelation Reactions Incorporating the Pyrazole-Thiol Scaffold
Annelation, the construction of a new ring onto an existing one, is a key strategy for building complex heterocyclic architectures. This compound can serve as the foundational scaffold for annelation reactions, leading to the formation of various fused systems. These reactions often involve the participation of both the thiol group and a carbon atom of the pyrazole ring.
One important class of annelation reactions is the synthesis of pyrazolo[1,5-a]pyrimidines and related structures. While these syntheses often start from aminopyrazoles, the underlying principles of cyclization with bifunctional reagents can be conceptually extended to pyrazole-thiols. nih.gov For instance, reaction with β-dicarbonyl compounds or their equivalents could potentially lead to fused pyrimidine (B1678525) rings.
Furthermore, the synthesis of pyrazolo[3,4-b] chim.itthiazines has been reviewed, showcasing methods that involve the annulation of a thiazine ring to a pyrazole core. osi.lv These methods often utilize pyrazole derivatives with functional groups at positions 4 and 5 that can react with appropriate building blocks.
Table: Examples of Annelation Reactions for Pyrazole Derivatives
| Reagent | Fused Ring System | Reaction Type |
| β-Diketones | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |
| α,β-Unsaturated nitriles | Pyrazolo[3,4-b]pyridine | Michael addition-cyclization |
| Isothiocyanates | Pyrazolo[3,4-d] osi.lvbeilstein-journals.orgtriazine | Cycloaddition |
The versatility of these annelation strategies allows for the construction of a wide array of fused heterocyclic systems with diverse electronic and steric properties, driven by the reactivity of the pyrazole-thiol scaffold.
Derivatization Chemistry for Structural Diversity
The derivatization of this compound is a crucial aspect of its chemistry, enabling the introduction of a wide range of functional groups and leading to compounds with diverse properties. Both the pyrazole ring and the thiol group offer sites for chemical modification.
The thiol group is a primary site for derivatization. It can be readily alkylated, acylated, or oxidized to introduce new functionalities. S-alkylation with various alkyl halides in the presence of a base is a straightforward method to introduce alkyl, aryl, or heterocyclic moieties.
Scheme 3: Derivatization of the Thiol Group
The pyrazole ring itself can also be functionalized. While the N1 and C4 positions are already methylated, electrophilic substitution reactions could potentially occur at other positions on the pyrazole ring, although this is less common for highly substituted pyrazoles. More synthetically useful are reactions that modify the existing methyl groups, for example, through radical halogenation followed by nucleophilic substitution.
The combination of derivatization at both the thiol group and the pyrazole ring allows for the generation of a vast library of compounds with tailored properties. This structural diversity is essential for applications in medicinal chemistry and materials science. chim.ittsijournals.com
Table: Common Derivatization Reactions for Pyrazole-Thiols
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| S-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | Thioether |
| S-Acylation | Acyl chloride, Base (e.g., Pyridine) | Thioester |
| Oxidation | Mild oxidizing agent (e.g., I2, H2O2) | Disulfide |
| Michael Addition | α,β-Unsaturated carbonyl compound | Thioether with a carbonyl group |
The ability to systematically modify the structure of this compound through these derivatization strategies underscores its importance as a versatile building block in organic synthesis.
Coordination Chemistry and Ligand Properties of 1,4 Dimethyl 1h Pyrazole 5 Thiol
Ligand Design Principles and Potential Coordination Modes
Based on the known chemistry of related pyrazole (B372694) and thiol-containing ligands, the potential coordination behavior of 1,4-Dimethyl-1H-pyrazole-5-thiol can be hypothesized. Pyrazoles are well-established N-donor ligands in coordination chemistry, capable of forming a wide variety of metal complexes. researchgate.netresearchgate.netrsc.org Similarly, thiol groups are effective soft S-donors, often coordinating to metals in their deprotonated thiolate form. nih.govresearchgate.net
Thiolate (S-Donor) Coordination
The thiol (-SH) group at the 5-position of the pyrazole ring is a key feature for potential metal coordination. This group is acidic and can be deprotonated to form a thiolate anion (-S⁻). This anionic sulfur atom would be a soft donor, expected to form strong covalent bonds with soft transition metal ions such as copper(I), silver(I), gold(I), mercury(II), and cadmium(II). Coordination could result in the formation of mononuclear complexes, or the thiolate sulfur could act as a bridging ligand to form polynuclear structures.
Pyrazole Nitrogen (N-Donor) Coordination
The pyrazole ring itself contains two nitrogen atoms. The N2 nitrogen atom, which is not substituted with a methyl group, possesses a lone pair of electrons and is a potential coordination site. researchgate.netnih.gov This nitrogen atom would act as a neutral N-donor. Pyrazole ligands are known to coordinate to a vast array of transition metals, forming stable complexes with diverse geometries. researchgate.netmdpi.com The coordination of the pyrazole nitrogen is a fundamental aspect of the extensive chemistry of scorpionate and other pyrazole-based ligands. researchgate.net
Mixed-Donor Ligand Behavior
The most intriguing potential for this compound lies in its capacity to act as a mixed-donor N,S-ligand. It could coordinate to a single metal center through both the pyrazole nitrogen and the thiolate sulfur, forming a stable five-membered chelate ring. This bidentate chelation is a common and stabilizing coordination mode for ligands containing both nitrogen and sulfur donors. nih.govuu.nl Alternatively, it could act as a bridging ligand, with the nitrogen and sulfur atoms coordinating to different metal centers, leading to the formation of coordination polymers or extended networks. researchgate.net
Synthesis of Transition Metal Complexes
While no specific examples for this compound have been found, the synthesis of transition metal complexes with this ligand would likely follow established methodologies for related pyrazole and thiol-containing ligands.
Complexation Reactions with Various Metal Ions
The synthesis would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the thiol group, necessary for thiolate coordination, could be achieved by adding a base to the reaction mixture or by using a metal salt with a basic anion. The choice of metal ion, solvent, and reaction conditions would be expected to influence the final structure and composition of the resulting complex. Given the N,S donor set, reactions with a wide range of transition metals, including but not limited to cobalt, nickel, copper, zinc, palladium, and platinum, could be explored. uu.nldoaj.orgresearchgate.net
Characterization of Coordination Compounds
Once synthesized, the characterization of these hypothetical complexes would be crucial to determine their structure and properties. A combination of analytical techniques would be employed:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand. A key indicator would be the disappearance or shift of the S-H stretching vibration upon deprotonation and coordination. Shifts in the C=N and N-N stretching vibrations of the pyrazole ring would also provide evidence of coordination through the nitrogen atom. nih.govdoaj.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the pyrazole ring protons and carbons upon coordination. nih.gov
UV-Visible Spectroscopy: To study the electronic properties of the complexes, particularly for those with d-d transitions (e.g., Co(II), Ni(II), Cu(II)).
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.
The exploration of the coordination chemistry of this compound presents a promising opportunity for the discovery of new metal complexes with potentially novel structures and properties. However, at present, this remains a field awaiting investigation by the scientific community.
Structural Analysis of Metal-Ligand Frameworks
Geometrical Configurations of Metal Centers
The coordination geometry of a metal center is defined by the number of coordinating atoms from the ligand(s) and their spatial arrangement. The this compound ligand, upon deprotonation of the thiol group to form the thiolate, typically acts as a bidentate ligand, coordinating to a metal ion through the pyrazole nitrogen atom (N2) and the sulfur atom of the thiolate group. The specific geometry adopted by the metal center is influenced by several factors, including the size and electronic properties of the metal ion, the steric bulk of the ligand, and the nature of any co-ligands present in the coordination sphere.
While specific crystallographic data for metal complexes of this compound are not widely available in the surveyed literature, the coordination behavior of similar pyrazole-based thiolates suggests that a variety of geometries are possible. For instance, with transition metals like nickel(II), both square planar and octahedral geometries are commonly observed. In a hypothetical square planar complex, a Ni(II) ion would be coordinated by two molecules of the deprotonated ligand in a trans or cis arrangement. An octahedral geometry would involve the coordination of additional ligands, such as water or solvent molecules, in the axial positions.
The table below outlines potential geometrical configurations and the factors influencing them for hypothetical metal complexes of 1,4-Dimethyl-1H-pyrazole-5-thiolate.
| Metal Ion | Potential Coordination Number | Likely Geometry | Influencing Factors |
| Ni(II) | 4 | Square Planar | Sterically unhindered, preference for low-spin d⁸ configuration. |
| Ni(II) | 6 | Distorted Octahedral | Presence of coordinating solvent molecules or other co-ligands. |
| Cu(II) | 4 | Distorted Square Planar | Jahn-Teller effect for d⁹ configuration. |
| Cu(II) | 5 | Square Pyramidal or Trigonal Bipyramidal | Coordination of an additional ligand. |
| Zn(II) | 4 | Tetrahedral | Preference for d¹⁰ configuration. |
Crystal Packing and Supramolecular Architectures
In the case of metal complexes involving this compound, the pyrazole ring provides opportunities for π-π stacking interactions between adjacent complex molecules. The presence of methyl groups can influence the nature and extent of these interactions. Furthermore, if co-ligands such as water or other protic molecules are present in the crystal lattice, hydrogen bonding can play a significant role in dictating the crystal packing. For instance, a coordinated water molecule could act as a hydrogen bond donor to the nitrogen or sulfur atoms of a neighboring complex, leading to the formation of one-, two-, or three-dimensional networks.
The interplay of these non-covalent forces is crucial in determining the physical properties of the material, such as its solubility, melting point, and even its magnetic or optical properties. The study of these supramolecular assemblies is a key area of research in crystal engineering, aiming to design materials with specific desired structures and functions.
The following table summarizes the types of intermolecular interactions that could be expected to influence the crystal packing of metal complexes of this compound.
| Interaction Type | Potential Participating Groups | Resulting Supramolecular Motif |
| π-π Stacking | Pyrazole rings of adjacent complex units | Formation of columnar stacks or offset arrangements. |
| Hydrogen Bonding | Coordinated water molecules, uncoordinated solvent molecules, N-H groups (if ligand is not deprotonated) | Chains, layers, or 3D networks. |
| C-H···π Interactions | Methyl groups and pyrazole rings | Further stabilization of the crystal lattice. |
| van der Waals Forces | All atoms in the complex | General packing efficiency. |
Computational and Theoretical Investigations of 1,4 Dimethyl 1h Pyrazole 5 Thiol
Tautomerism and Isomerism Analysis
Tautomerism is a key feature of pyrazole (B372694) chemistry, and 1,4-Dimethyl-1H-pyrazole-5-thiol can exist in different tautomeric forms. The presence of the thiol group introduces additional possibilities for tautomerization compared to simpler pyrazole derivatives.
The thiol group (-SH) can undergo prototropic tautomerism to form a thione group (=S). This results in an equilibrium between the thiol and thione forms of the molecule. This phenomenon is also observed in other heterocyclic systems containing a thiol substituent. researchgate.net
For this compound, this equilibrium would be between the thiol form (this compound) and the thione form (1,4-Dimethyl-1,2-dihydro-pyrazole-5-thione). The relative stability of these two forms is influenced by factors such as the solvent and the electronic nature of the substituents on the pyrazole ring.
Annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govnih.gov However, in this compound, the nitrogen at position 1 is substituted with a methyl group. This substitution prevents the typical annular tautomerism that is observed in N-unsubstituted pyrazoles, as there is no proton on the N1 atom to migrate to the N2 atom. Therefore, this form of tautomerism is not a significant consideration for this specific compound.
Computational studies on the closely related 1H-pyrazole-5-thiol have shown that the relative stability of its tautomers is highly dependent on the environment. nih.gov In the gas phase, the thiol form is generally more stable. However, in solution, the polarity of the solvent can significantly influence the tautomeric equilibrium.
A computational study on 1H-pyrazole-5-thiol using a high-level basis set (6-311++G(d,p)) indicated a significant contribution from solvent molecules in the intermolecular proton transfer and tautomerism. nih.gov In the gas phase, the products of prototropic annular tautomerism were found to be the most stable. When considering the influence of solvents, it was noted that increasing solvent polarity can stabilize different tautomers to varying degrees. nih.gov For this compound, similar trends would be expected, with the relative energies of the thiol and thione tautomers being modulated by the solvent environment.
| Tautomeric Form | Phase | Expected Relative Stability | Influencing Factors |
|---|---|---|---|
| Thiol (this compound) | Gas Phase | Generally more stable | Intramolecular hydrogen bonding and inherent electronic stability. |
| Thione (1,4-Dimethyl-1,2-dihydro-pyrazole-5-thione) | Gas Phase | Generally less stable | Disruption of aromaticity in the pyrazole ring. |
| Thiol (this compound) | Polar Solvents | Stability can be altered | Solvent-solute hydrogen bonding interactions. |
| Thione (1,4-Dimethyl-1,2-dihydro-pyrazole-5-thione) | Polar Solvents | Can be stabilized by polar solvents | Dipole-dipole interactions with solvent molecules. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which in turn influence its chemical and biological activities. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to identify the most stable conformations (rotamers) of the molecule. These calculations typically involve rotating the thiol (-SH) group and the methyl groups to map the potential energy surface and identify energy minima.
For pyrazole derivatives, density functional theory (DFT) calculations are a common choice for optimizing molecular geometries and determining the relative energies of different conformers. nih.gov For instance, a conformational analysis would investigate the rotational barrier of the S-H bond and the methyl groups attached to the pyrazole ring. The planarity of the pyrazole ring is a key feature, and calculations can reveal any deviations from planarity upon substitution.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. nih.gov These simulations can reveal the accessible conformations of this compound in different environments and the timescales of conformational changes. MD simulations are also used to study the stability of the compound when interacting with biological macromolecules, such as enzymes, by analyzing the fluctuations and interactions over the simulation period. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C4-C5-S-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | 0° | 0.00 | 75.3 |
| 2 | 180° | 0.85 | 24.7 |
Note: This table is illustrative and based on typical energy differences for thiol rotation in similar heterocyclic compounds. Actual values would require specific calculations for this compound.
Reaction Mechanism Predictions and Transition State Calculations
Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and identifying transient species like transition states. researchgate.net For this compound, theoretical studies can predict its reactivity in various reactions, such as oxidation of the thiol group, electrophilic substitution on the pyrazole ring, or its role as a ligand in coordination chemistry.
Transition state theory and computational methods like DFT can be used to calculate the activation energies of potential reaction pathways. researchgate.net By mapping the potential energy surface from reactants to products, the geometry and energy of the transition state can be determined. This information is crucial for understanding the kinetics of a reaction. For instance, the oxidation of the thiol group to a disulfide could be modeled to understand the mechanism and the factors influencing the reaction rate.
Studies on related pyrazole compounds have utilized these methods to investigate various reactions, including cycloadditions and functional group transformations. organic-chemistry.orgacs.org The insights gained from these calculations can guide the design of new synthetic routes and the development of novel derivatives of this compound.
Table 2: Hypothetical Activation Energies for Reactions of this compound
| Reaction | Reactants | Product | Activation Energy (kcal/mol) |
| Thiol Oxidation | 2 x C₅H₈N₂S + [O] | C₁₀H₁₄N₄S₂ + H₂O | 15.2 |
| Electrophilic Bromination at C3 | C₅H₈N₂S + Br₂ | C₅H₇BrN₂S + HBr | 25.8 |
Note: This table presents hypothetical data to illustrate the application of transition state calculations. The values are representative of similar reactions but are not based on published data for this specific compound.
Spectroscopic Property Simulations (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods are widely used to simulate spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
Vibrational Frequencies: Theoretical calculations, primarily using DFT methods, can predict the vibrational frequencies of this compound. nih.gov The calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of bonds (e.g., S-H, C=N, C-H). By comparing the calculated vibrational spectrum with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy, a detailed assignment of the observed spectral bands can be achieved. Such analyses have been performed for various pyrazole derivatives, providing valuable information about their molecular structure and bonding. nih.gov
Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(S-H) | 2550 | 2565 | S-H stretch |
| ν(C=N) | 1590 | 1600 | Pyrazole ring stretch |
| ν(C-H, methyl) | 2980 | 2975 | Asymmetric C-H stretch |
| δ(C-H, ring) | 1450 | 1455 | In-plane C-H bend |
Note: This table is a representative example. The calculated frequencies are typically scaled to improve agreement with experimental data.
NMR Chemical Shifts: The simulation of nuclear magnetic resonance (NMR) chemical shifts is another important application of computational chemistry. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the ¹H and ¹³C NMR chemical shifts of this compound. iu.edu.sa These calculations can help in assigning the signals in the experimental NMR spectrum to specific atoms in the molecule. The calculated shifts are usually compared to a reference compound (e.g., tetramethylsilane) to provide values that can be directly compared with experimental data.
Table 4: Hypothetical Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |
| N1-CH₃ | 3.65 | 3.70 | 35.2 | 35.5 |
| C4-CH₃ | 2.15 | 2.20 | 12.8 | 13.1 |
| C3-H | 7.50 | 7.55 | 138.5 | 138.9 |
| S-H | 3.40 | 3.45 | - | - |
| C3 | - | - | 138.5 | 138.9 |
| C4 | - | - | 110.2 | 110.5 |
| C5 | - | - | 145.6 | 146.0 |
Note: This is an illustrative table based on typical chemical shifts for pyrazole derivatives.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous identification and structural analysis of 1,4-Dimethyl-1H-pyrazole-5-thiol. nih.gov Both one-dimensional and multi-dimensional NMR experiments are employed to ascertain the precise connectivity of atoms and to study dynamic molecular phenomena. nih.govnih.gov
Multi-Dimensional NMR for Connectivity and Stereochemistry
Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the covalent framework of this compound. These experiments reveal through-bond scalar couplings between nuclei, allowing for the definitive assignment of proton and carbon signals.
For instance, in a related compound, 5-chloro-1,3-dimethyl-1H-pyrazole, 1H NMR shows distinct singlets for the two methyl groups at δ 3.84 ppm (1-Me) and δ 2.22 ppm (3-Me). mdpi.com The 13C NMR spectrum displays signals for the methyl carbons at δ 37.1 ppm (1-Me) and δ 14.4 ppm (3-Me), and for the pyrazole (B372694) ring carbons at δ 150.4 (C-3), δ 131.3 (C-5), and δ 60.8 (C-4). mdpi.com HMBC experiments would further confirm these assignments by showing correlations between the methyl protons and their adjacent ring carbons. For example, the protons of the 1-methyl group would show a correlation to the C-5 and C-2 carbons of the pyrazole ring, while the 4-methyl protons would correlate with C-3 and C-5.
Table 1: Illustrative NMR Data for a Substituted Pyrazole
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1-CH₃ | 3.84 | 37.1 | C-2, C-5 |
| 3-CH₃ | 2.22 | 14.4 | C-2, C-4 |
| H-4 | - | 60.8 | - |
| C-3 | - | 150.4 | 1-CH₃, 3-CH₃ |
| C-5 | - | 131.3 | 1-CH₃ |
| Data based on the analogous compound 5-chloro-1,3-dimethyl-1H-pyrazole for illustrative purposes. mdpi.com |
Dynamic NMR for Tautomeric Exchange and Conformational Processes
The pyrazole ring system is known for its potential for tautomerism. nih.govmdpi.com In the case of this compound, the thiol group (-SH) can potentially exist in equilibrium with its thione tautomer (-C=S). Dynamic NMR (DNMR) spectroscopy is a powerful tool to investigate such exchange processes. researchgate.net By monitoring NMR spectra at various temperatures, it is possible to observe changes in line shapes, such as broadening or coalescence of signals, which indicate that a dynamic process is occurring at a rate comparable to the NMR timescale. researchgate.net
For pyrazole itself, a rapid proton transfer between the two nitrogen atoms leads to an averaged spectrum where the 3 and 5 positions are chemically equivalent on the NMR timescale. nih.gov While the N-methylation in this compound prevents this specific type of annular tautomerism, the thiol/thione equilibrium remains a possibility. Variable temperature NMR studies can provide thermodynamic and kinetic parameters for this process.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. ksu.edu.sacardiff.ac.uk These methods are complementary, as some vibrational modes may be more active in IR while others are more intense in Raman spectra. ksu.edu.sa
Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups. researchgate.netesisresearch.org The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic methyl groups would appear in the 2900-3100 cm⁻¹ region. researchgate.net The C=N and C=C stretching vibrations within the pyrazole ring are typically observed in the 1400-1600 cm⁻¹ range. researchgate.netekb.eg
A key feature would be the S-H stretching vibration of the thiol group, which is expected to appear as a weak band around 2550-2600 cm⁻¹. The C-S stretching vibration typically occurs in the 600-800 cm⁻¹ region. sjpas.com The presence and position of these bands can help confirm the thiol structure.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| C-H (aliphatic) | Stretching | 2850-3000 | Medium to Strong |
| C-H (aromatic) | Stretching | 3000-3100 | Medium to Weak |
| S-H | Stretching | 2550-2600 | Weak |
| C=N, C=C | Ring Stretching | 1400-1600 | Medium to Strong |
| C-N | Stretching | 1300-1380 | Medium |
| C-S | Stretching | 600-800 | Weak to Medium |
| Data based on typical functional group frequencies from various sources. researchgate.netekb.egsjpas.com |
Analysis of Intermolecular Interactions (e.g., hydrogen bonding)
Vibrational spectroscopy is particularly sensitive to intermolecular interactions such as hydrogen bonding. In the solid state or in concentrated solutions, the S-H group of this compound can act as a hydrogen bond donor, and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. The formation of S-H···N hydrogen bonds would lead to a broadening and a red-shift (shift to lower frequency) of the S-H stretching band in the IR spectrum. researchgate.net The magnitude of this shift can provide an indication of the strength of the hydrogen bonding interaction.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. mdpi.comdtic.mil For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₅H₈N₂S. rsc.org
The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. researchgate.net The fragmentation pattern is influenced by the stability of the resulting ions. For nitrogen-containing heterocyclic compounds, the molecular ion peak is often an odd number if it contains an odd number of nitrogen atoms. libretexts.org Common fragmentation pathways for pyrazoles can involve cleavage of the ring and loss of small neutral molecules. The presence of the sulfur atom introduces additional fragmentation possibilities, such as the loss of SH or CS. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic molecules, the absorbed energy promotes electrons from lower-energy orbitals (like non-bonding, n, or pi-bonding, π) to higher-energy anti-bonding orbitals (π* or σ*). researchgate.net
For pyrazole and its derivatives, the key electronic transitions observed in the UV region are typically π → π* transitions associated with the conjugated π-system of the aromatic ring. researchgate.netacs.org Unsubstituted pyrazole in the gas phase exhibits a maximal UV absorption cross-section at approximately 203-206 nm. researchgate.net The presence of substituents on the pyrazole ring, such as the two methyl groups and the thiol group in this compound, is expected to influence the energy of these transitions. These substituent groups can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).
The thiol group, with its non-bonding electrons, could also potentially introduce n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.
| Compound Class | Typical Transition | Approximate Absorption Region (nm) |
|---|---|---|
| Pyrazoles | π → π | 200-250 |
| Carbonyls (for comparison) | n → π | 200-400 (weaker intensity) |
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
While a complete crystal structure deposition is not publicly available, crystallographic studies on related pyrazole compounds provide expected geometric parameters. For this compound, the pyrazole ring is expected to be essentially planar.
Key structural parameters, based on typical values for related compounds, are presented below. These values are crucial for understanding the geometry and electronic distribution within the molecule. For instance, the C-S bond length can provide insight into the nature of the thiol group and its interaction with the pyrazole ring.
| Parameter | Typical Value (Å or °) | Reference |
|---|---|---|
| N-N Bond Length | 1.35 Å | |
| C-S Bond Length | 1.70 Å | |
| C-N Bond Lengths | ~1.33 - 1.38 Å | |
| C-C Bond Lengths (in ring) | ~1.38 - 1.42 Å | |
| Internal Ring Angles | ~105 - 112° |
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For pyrazole derivatives, hydrogen bonding and π–π stacking are significant interactions that direct their supramolecular assembly. nih.govresearchgate.net Although the N1-H proton of unsubstituted pyrazole is a key hydrogen bond donor, in this compound, this position is blocked by a methyl group.
However, the thiol group (-SH) can act as a hydrogen bond donor. Therefore, S-H···N or S-H···S hydrogen bonds may be crucial in forming the supramolecular architecture. Additionally, weaker C-H···π interactions, where a hydrogen atom on a methyl group or the pyrazole ring interacts with the π-electron cloud of an adjacent ring, can play a role in stabilizing the crystal packing. mdpi.com These interactions can lead to the formation of various supramolecular structures, such as dimers or extended polymeric chains. nih.gov
Applications of 1,4 Dimethyl 1h Pyrazole 5 Thiol and Its Derivatives in Chemical Science
Medicinal Chemistry Research (as a Chemical Scaffold)
The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. researchgate.netresearchgate.netmdpi.com This characteristic makes pyrazole-containing compounds, including derivatives of 1,4-Dimethyl-1H-pyrazole-5-thiol, highly valuable in the design and discovery of new therapeutic agents. researchgate.netnih.govnih.gov The pyrazole ring system is present in numerous approved drugs with a wide range of applications, including anticancer, anti-inflammatory, and antiviral therapies. researchgate.netnih.govnih.govmdpi.com
Design Principles for New Molecular Entities
The design of new molecular entities based on the this compound scaffold follows several key principles. A common strategy is molecular hybridization, where the pyrazole core is combined with other bioactive fragments to create hybrid molecules with potentially enhanced or novel pharmacological activities. acs.orgsemanticscholar.org This approach aims to develop compounds that can interact with multiple biological targets or exhibit improved pharmacokinetic properties. semanticscholar.org
Structural modifications are guided by structure-activity relationship (SAR) studies, which investigate how changes in the chemical structure of a molecule affect its biological activity. nih.govnih.gov For instance, substitutions at different positions of the pyrazole ring can significantly influence the compound's potency and selectivity towards a specific target. nih.govelsevierpure.com A fragment splicing strategy, where fragments from different lead compounds are combined, has also been employed to discover new derivatives with improved properties. nih.gov
Table 1: Design Strategies for Pyrazole-Based Compounds
| Design Strategy | Description | Example Application |
| Molecular Hybridization | Combining the pyrazole scaffold with other bioactive moieties to create a single molecule with potentially synergistic or novel activities. acs.orgsemanticscholar.org | Development of pyrazole-indole hybrids as anticancer agents. acs.orgsemanticscholar.org |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the pyrazole structure to understand the relationship between chemical features and biological activity, guiding the design of more potent and selective compounds. nih.govelsevierpure.com | Optimization of pyrazole derivatives as cannabinoid receptor antagonists. elsevierpure.com |
| Fragment Splicing | Combining structural fragments from different lead compounds to generate novel chemical entities with improved therapeutic potential. nih.gov | Discovery of 5-methyl-1H-pyrazole derivatives as androgen receptor antagonists. nih.gov |
Role as a Privileged Scaffold in Heterocyclic Libraries
The this compound scaffold serves as a valuable building block for the synthesis of diverse heterocyclic libraries. These libraries, which are collections of structurally related compounds, are crucial for high-throughput screening campaigns aimed at identifying new drug candidates. The pyrazole core is considered a privileged structure due to its ability to interact with a wide range of biological targets, making it a frequent component in such libraries. researchgate.netresearchgate.netnih.govnih.gov
The versatility of the pyrazole ring allows for the introduction of various functional groups, leading to a wide array of derivatives with diverse physicochemical properties and biological activities. nih.gov This structural diversity increases the chances of finding a "hit" compound during the screening process. Pyrazole derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents, among others. researchgate.net
Ligand Design for in vitro Biological Target Interaction Studies
Derivatives of this compound are frequently designed as ligands for in vitro studies to investigate their interactions with specific biological targets, such as enzymes and receptors. nih.govrsc.org These studies are essential for understanding the mechanism of action of potential drug candidates and for optimizing their binding affinity and selectivity.
Enzyme Inhibition:
Pyrazole derivatives have been extensively studied as inhibitors of various enzymes. For example, certain pyrazole compounds have shown potent inhibitory activity against enzymes like tyrosinase and carbonic anhydrase. nih.govnih.gov In some cases, the thiol group of this compound can form covalent bonds with the target enzyme, leading to irreversible inhibition.
Receptor Binding:
The pyrazole scaffold is also a key feature in ligands designed to bind to specific receptors. For instance, derivatives have been developed as antagonists for the cannabinoid CB1 receptor and as agonists for the GPR109A receptor. elsevierpure.comnih.gov These studies help in understanding the structural requirements for effective receptor binding and can lead to the development of drugs that modulate receptor activity. nih.govresearchgate.net
Table 2: Examples of Pyrazole Derivatives in Biological Target Interaction Studies
| Derivative Class | Target | Biological Effect |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives | Tyrosinase | Enzyme Inhibition nih.gov |
| 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives | Carbonic Anhydrase | Enzyme Inhibition nih.gov |
| Biarylpyrazole derivatives | Cannabinoid CB1 Receptor | Receptor Antagonism elsevierpure.com |
| 4-(phenyl)thio-1H-pyrazole derivatives | GPR109A Receptor | Receptor Agonism nih.gov |
| Isochromeno[4,3-c]pyrazol-5(1H)-one derivatives | Benzodiazepine Receptor | Receptor Binding nih.gov |
Molecular Docking and Virtual Screening Applications
Molecular docking and virtual screening are computational techniques that play a crucial role in modern drug discovery. These methods are used to predict the binding affinity and orientation of a ligand within the active site of a biological target. nih.govnih.govresearchgate.net
Derivatives of this compound are frequently subjected to molecular docking studies to understand their binding modes and to guide the design of more potent inhibitors or ligands. nih.govnih.govresearchgate.net For example, docking studies have been used to elucidate the interactions of pyrazole derivatives with the active sites of enzymes like carbonic anhydrase and protein kinases. nih.govnih.gov These computational models help to rationalize the observed structure-activity relationships and provide insights for further optimization.
Virtual screening involves the use of computational methods to screen large libraries of compounds against a specific biological target. The pyrazole scaffold, due to its privileged nature, is often included in these virtual libraries. This approach allows for the rapid identification of potential hit compounds that can then be synthesized and tested experimentally, saving significant time and resources in the early stages of drug discovery.
Catalysis
Beyond its applications in medicinal chemistry, the unique chemical properties of this compound and its derivatives also lend themselves to applications in catalysis.
Organocatalytic Role of the Thiol Group
The thiol (-SH) group present in this compound can participate in organocatalysis, a type of catalysis that uses small organic molecules to accelerate chemical reactions. The thiol group can act as a nucleophile or a proton donor, facilitating various chemical transformations.
While specific studies focusing solely on the organocatalytic role of the thiol group in this compound are emerging, the broader class of pyrazole-containing compounds has shown catalytic activity. For instance, some pyrazole derivatives have been used as catalysts in the synthesis of other complex organic molecules. rsc.org The dimerization of 1-phenyl-1H-tetrazole-5-thiol has been successfully carried out using metalloporphyrin catalysts, a process in which the thiol group plays a central role. scirp.orgscirp.org This highlights the potential of the thiol functionality in facilitating catalytic cycles. Further research in this area could uncover novel catalytic applications for this compound and its derivatives.
Ligand in Metal-Mediated Catalytic Systems
The coordination chemistry of pyrazole derivatives has long been a subject of interest, and this compound is no exception. Its ability to act as a ligand in metal complexes has opened avenues for new catalytic applications. The deprotonation of the thiol group creates a pyrazole-thiolate ligand that can strongly bind to a variety of transition metals. This interaction is crucial for the formation of stable and catalytically active metal complexes.
While specific catalytic applications of this compound are still an area of active research, the broader class of pyrazole derivatives has demonstrated significant catalytic prowess. For instance, pyrazole-containing ligands have been shown to enhance the catalytic activity of titanium isopropoxide in the ring-opening polymerization of lactide, a key process for producing biodegradable plastics. nih.gov In a different vein, a 1,3-dimethyl-1H-pyrazole derivative has been successfully employed in a dual photoredox/cobalt catalytic system for the remote-Markovnikov hydrobromination and hydrochlorination of allyl carboxylates. acs.orgacs.org This highlights the potential of dimethyl-pyrazole scaffolds in facilitating challenging organic transformations.
Furthermore, palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, have utilized pyrazole derivatives as ligands. nih.govresearchgate.net These reactions are fundamental for the construction of complex organic molecules, including pharmaceuticals and functional materials. The electronic properties of the pyrazole ring can be fine-tuned by substituents, thereby influencing the catalytic activity and selectivity of the metal center. The presence of the sulfur atom in this compound introduces an additional coordination site and can influence the electronic structure of the resulting metal complex, potentially leading to unique catalytic properties.
Protic pyrazole complexes, in general, have been recognized as versatile ligands in homogeneous catalysis due to their proton-responsive nature. nih.gov The ability of the pyrazole NH group (in unsubstituted pyrazoles) to participate in proton-coupled electron transfer and to act as a proton shuttle is a key feature in many catalytic cycles. nih.gov While this compound itself lacks the N-H proton, the fundamental reactivity of the pyrazole core suggests that its derivatives could be designed to participate in a variety of catalytic transformations.
A summary of relevant catalytic applications involving pyrazole derivatives is presented in the table below:
| Catalytic Application | Pyrazole Derivative Mentioned | Metal Catalyst | Reference |
| Ring-Opening Polymerization | Pyrazole derivatives | Titanium | nih.gov |
| Hydrohalogenation | 1,3-Dimethyl-1H-pyrazole | Cobalt/Iridium | acs.orgacs.org |
| Cross-Coupling Reactions | Pyrazole derivatives | Palladium | nih.govresearchgate.net |
| Homogeneous Catalysis | Protic pyrazole complexes | Various | nih.gov |
Materials Science
The unique molecular structure of this compound and its derivatives makes them attractive building blocks for the creation of novel materials with interesting optical and electronic properties.
Luminescent and Fluorescent Materials
Metal complexes of pyrazole derivatives have shown promise as luminescent materials. For instance, complexes of 3-methyl-1H-pyrazole-4-carboxylic acid with cadmium and cobalt have been reported to exhibit green fluorescence in the solid state. rsc.org The luminescence in such materials often arises from ligand-centered or metal-to-ligand charge transfer transitions. The specific photophysical properties can be tuned by modifying the substituents on the pyrazole ring and by varying the metal center.
Silver(I) complexes with pyrazole-tetraphenylethene ligands have been shown to exhibit "turn-on" fluorescence upon coordination, a phenomenon attributed to the restriction of intramolecular rotation of the tetraphenylethene unit. rsc.org This suggests that pyrazole-based ligands can be instrumental in designing fluorescent sensors. While direct studies on the luminescence of this compound complexes are not extensively reported, the general principles observed in related systems indicate a strong potential for this compound and its derivatives in the development of new luminescent materials.
The incorporation of a thiol group could also lead to interesting photophysical properties, potentially enabling applications in areas like bioimaging or sensing, where thiol-containing molecules often play a crucial role.
Precursors for Functional Polymers and Supramolecular Assemblies
The bifunctional nature of this compound, with its pyrazole ring and thiol group, makes it a valuable precursor for the synthesis of functional polymers and supramolecular assemblies. The pyrazole unit can participate in hydrogen bonding and coordination interactions, while the thiol group offers a reactive handle for polymerization or surface modification.
Pyrazole and pyrazolide anions are known to be flexible synthons in self-assembly, capable of forming a variety of supramolecular structures, including dimers, trimers, tetramers, and catemers through hydrogen bonding and coordination to metal ions. researchgate.netnih.gov These self-assembly processes can lead to the formation of well-ordered materials with defined architectures and properties.
The thiol group can be utilized in various polymerization techniques, such as thiol-ene "click" chemistry, to create polymers with tailored properties. This approach allows for the incorporation of the pyrazole moiety into a polymer backbone or as a pendant group, thereby imparting specific functionalities to the resulting material.
Applications in Optical and Electronic Devices
The electronic properties of pyrazole derivatives have garnered attention for their potential use in optical and electronic devices. Pyrazoline derivatives, a related class of compounds, are known for their blue-emitting properties and have been investigated as materials for organic light-emitting diodes (OLEDs). researchgate.net The development of solution-processable small molecules for OLEDs is an active area of research, and pyrazole-based compounds could offer advantages in this regard. rsc.org
Computational studies on pyrazole derivatives have suggested their potential for nonlinear optical (NLO) applications. nih.gov NLO materials are crucial for technologies such as optical data storage and telecommunications. The electronic structure of this compound, with its combination of an electron-rich pyrazole ring and a sulfur-containing group, could lead to interesting NLO properties.
Furthermore, the ability of pyrazole derivatives to form stable complexes with various metals suggests their potential use in other electronic applications. For example, metal complexes are integral components of many modern technologies, including OLEDs and solar cells. researchgate.netrsc.org The specific electronic properties of this compound metal complexes would need to be investigated to determine their suitability for such applications.
Future Research Directions and Emerging Trends in 1,4 Dimethyl 1h Pyrazole 5 Thiol Chemistry
Development of Innovative Synthetic Methodologies
The synthesis of 1,4-Dimethyl-1H-pyrazole-5-thiol typically involves the construction of the 1,4-dimethylpyrazole (B91193) core followed by the introduction of the thiol group. A common method for the core synthesis involves the reaction of propionaldehyde (B47417) diethylacetal with N,N-dimethyl chloromethyliminium chloride, followed by treatment with monomethylhydrazine.
Future research is anticipated to focus on creating more efficient, sustainable, and scalable synthetic strategies. Key trends include:
Green Chemistry Approaches: The development of syntheses that utilize eco-friendly solvents like water/ethanol (B145695) mixtures and minimize hazardous reagents is a growing area of interest. nih.gov The use of reusable nanocatalysts, such as modified layered double hydroxides, has already shown promise in the synthesis of related pyrazole (B372694) derivatives, offering high yields and short reaction times under mild conditions. nih.gov
One-Pot Reactions: Streamlining synthesis into single-pot, multi-component reactions is a major goal. This approach improves efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. nih.gov
Catalytic Innovations: Exploring novel catalysts is crucial. For instance, recent work on the synthesis of other pyrazoles has employed pincer NNN-Ni(II) catalysts for the dehydrogenation of alcohols and copper-catalyzed oxidative coupling, avoiding hazardous reagents like hydrazine (B178648). researchgate.net Applying similar innovative catalytic systems to the synthesis of this compound could lead to significant breakthroughs.
Advanced Mechanistic Investigations of Complex Reactions
Understanding the precise mechanisms by which this compound participates in chemical reactions is fundamental to optimizing its use and discovering new applications. The thiol group can undergo oxidation to form disulfides, while the pyrazole ring can be involved in substitution reactions.
Future mechanistic studies are expected to employ a combination of experimental and computational methods to unravel complex reaction pathways:
Radical-Based Pathways: Recent studies on related pyrazole derivatives have highlighted the importance of radical-based mechanisms. For example, a dual photoredox/cobalt catalytic system has been used for the 1,3-hydrohalogenation of allyl carboxylates, a reaction that proceeds through a radical relay sequence involving Metal-Hydride Hydrogen Atom Transfer (MHAT) and 1,2-Radical Acyloxy Migration (1,2-RAM). acs.orgacs.org Investigating similar radical pathways for this compound could open up new avenues for its functionalization.
Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for elucidating reaction mechanisms. acs.org These computational tools can model transition states and reaction energy profiles, providing insights that are difficult to obtain through experiments alone. acs.orgnih.gov Applying DFT to the reactions of this compound will be critical for understanding its reactivity and designing new transformations.
Kinetics and Intermediate Analysis: Detailed kinetic studies and the spectroscopic identification of transient intermediates will provide crucial data to validate proposed mechanisms. nih.gov Techniques such as in-situ NMR and advanced mass spectrometry will be vital in these investigations.
Exploration of Novel Coordination Architectures
The thiol group of this compound can be deprotonated, making it an excellent ligand for coordinating with metal ions. The pyrazole ring itself also offers potential coordination sites. This dual functionality allows for the construction of diverse and complex coordination polymers and metal-organic frameworks (MOFs).
The future in this area lies in the systematic exploration of its coordination behavior with a wide range of metals to create materials with unique properties:
Design of Functional MOFs: By combining this compound with various metal centers, researchers can aim to create MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Luminescent and Magnetic Materials: The specific electronic properties of the pyrazole-thiol ligand can be harnessed to create coordination complexes with interesting photoluminescent or magnetic properties, with potential applications in sensors, displays, and data storage.
Biomimetic Catalysts: The sulfur-containing coordination environment can mimic the active sites of certain metalloenzymes. Future work could focus on developing catalysts based on this compound complexes that perform specific, enzyme-like transformations with high selectivity.
Integration with Artificial Intelligence and Machine Learning for Predictive Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules and materials. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly reducing the time and cost of experimental work. researchgate.net
For this compound, the integration of AI and ML offers several exciting prospects:
Predictive Property Modeling: ML models, such as graph convolutional neural networks, can be trained on existing data to predict the physicochemical and biological properties of new, unsynthesized derivatives of this compound. springernature.com This allows for the in-silico screening of large virtual libraries to identify the most promising candidates for specific applications.
Inverse Molecular Design: Generative AI models can be used for inverse design, where the desired properties are specified, and the model generates novel molecular structures that are predicted to exhibit those properties. researchgate.net This approach could be used to design new ligands based on the this compound scaffold with optimized performance for a particular metal ion or biological target.
Reaction Optimization and Synthesis Planning: AI can assist in planning synthetic routes and optimizing reaction conditions. nih.gov By analyzing data from previous experiments, ML algorithms can predict the optimal temperatures, solvents, and catalysts to maximize the yield of a target molecule.
Expansion into Unexplored Areas of Chemical Application
While pyrazole derivatives are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties, the specific applications of this compound are still relatively underexplored. nih.govnih.gov The presence of both the pyrazole core and the reactive thiol group suggests potential in several advanced application areas.
Future research will likely focus on leveraging its unique structure for novel purposes:
Medicinal Chemistry: The pyrazole moiety is a key component in many pharmaceutical drugs. nih.govacs.org Future work could involve synthesizing and screening a library of compounds derived from this compound for various biological activities, such as enzyme inhibition or receptor agonism/antagonism. nih.govnih.gov For example, pyrazole hybrids have shown promise as inhibitors of carbonic anhydrase, a target in cancer therapy. acs.org
Materials Science: The thiol group allows for the covalent attachment of the molecule to surfaces, such as gold nanoparticles, or its incorporation into polymers. This could lead to the development of new functional materials, sensors, or molecular electronic components.
Agrochemicals: Pyrazole derivatives have found significant use in crop protection as herbicides, fungicides, and insecticides. researchgate.net Screening this compound and its derivatives for agrochemical activity represents a promising avenue for future investigation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-Dimethyl-1H-pyrazole-5-thiol, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves cyclocondensation of hydrazines with β-diketones or β-ketoesters, followed by thiolation. For example, pyrazole-thiol derivatives are synthesized via cyclization under acidic or basic conditions, with thiol groups introduced using sulfurizing agents like Lawesson’s reagent or thiourea. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of precursors. Catalysts such as imidazole in aqueous media can enhance regioselectivity and yield .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- FTIR : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=N/C=S vibrations) .
- NMR : ¹H/¹³C NMR confirms substituent positions and ring structure (e.g., methyl group signals at δ 2.1–2.5 ppm) .
- Elemental analysis : Validates purity and empirical formula (e.g., C₅H₈N₂S requires C 45.43%, H 6.10%, N 21.20%) .
- Mass spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns .
Q. How do the electronic properties of the thiol group and methyl substituents influence the compound's reactivity in nucleophilic reactions?
- Methodology : The thiol group (-SH) acts as a strong nucleophile due to its high electron density, facilitating alkylation or oxidation reactions. Methyl groups at positions 1 and 4 induce steric hindrance, reducing reactivity at the pyrazole ring’s N2 position. Computational studies (e.g., Natural Bond Orbital analysis) can quantify charge distribution and predict regioselectivity .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity and biological interactions of this compound derivatives?
- Methodology :
- DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Vibrational frequencies from DFT can validate experimental IR/Raman spectra .
- Molecular docking : Screens derivatives against target proteins (e.g., enzymes or receptors) to assess binding affinity. Software like AutoDock Vina or Schrödinger Suite is used with crystallographic data (PDB files) .
Q. How should researchers address contradictions between experimental spectroscopic data and computational modeling results for this compound?
- Methodology : Cross-validate using multiple techniques:
- Compare experimental NMR/FTIR with DFT-simulated spectra to resolve ambiguities in tautomeric forms or substituent orientation .
- Use X-ray crystallography (via SHELX refinement ) to resolve structural conflicts.
- Re-examine reaction conditions (e.g., solvent polarity) that may alter tautomer stability .
Q. What methodological strategies are recommended for optimizing regioselectivity in the synthesis of substituted pyrazole-thiol derivatives?
- Methodology :
- Catalyst selection : Imidazole or p-TsOH can direct cyclization to favor 1,4-substitution .
- Protecting groups : Temporarily block reactive sites (e.g., using Boc for -NH groups) to control thiolation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the sulfur atom .
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituent variations on biological activity?
- Methodology :
- Derivative libraries : Synthesize analogs with substituents at positions 3 and 5 (e.g., halogens, methoxy, or aryl groups) .
- Biological assays : Test against targets (e.g., enzymes or cell lines) to correlate substituent effects with activity.
- Statistical tools : Use multivariate analysis (e.g., PCA or QSAR) to identify critical electronic or steric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
